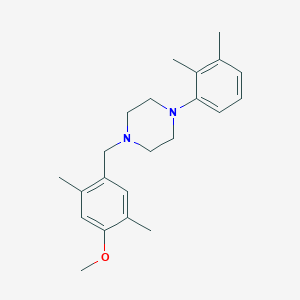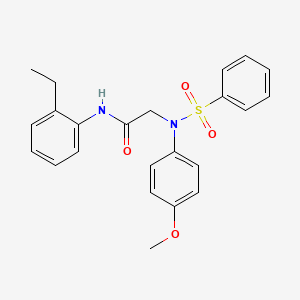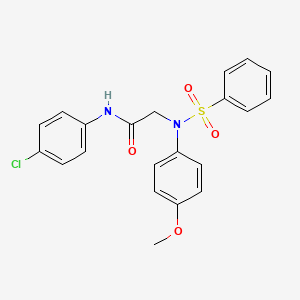
1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine (DMMDA) is a chemical compound that belongs to the piperazine family. It has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. The purpose of
Wirkmechanismus
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins. These actions are believed to contribute to the anti-cancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune response. This compound has also been shown to have anti-oxidant properties, which could be useful in the treatment of oxidative stress-related diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine is its potential as a therapeutic agent for various diseases. It has been shown to be effective in pre-clinical studies, making it a promising candidate for further development. However, there are also limitations to its use in lab experiments. This compound is a complex molecule, and its synthesis can be challenging. It also has a relatively short half-life, which could limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine. One area of interest is the development of more efficient synthesis methods. Another area is the investigation of this compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, the potential use of this compound as a drug delivery system for other therapeutic agents is an area of interest for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine involves the reaction of 2,3-dimethylphenylacetonitrile with 4-methoxy-2,5-dimethylbenzylmagnesium chloride, followed by the addition of piperazine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential to treat infectious diseases, such as tuberculosis and malaria.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-16-7-6-8-21(19(16)4)24-11-9-23(10-12-24)15-20-13-18(3)22(25-5)14-17(20)2/h6-8,13-14H,9-12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRHISBGMINQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=C(C(=C3)C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)

![N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6107812.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)


![3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6107858.png)
![N-(2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6107871.png)
![ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B6107878.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6107884.png)

![N-(1-phenylethyl)-2-{[6-phenyl-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107894.png)
![1-(2-pyrimidinyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane bis(trifluoroacetate)](/img/structure/B6107897.png)
